molecular formula C22H18N2S B8270807 (4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE CAS No. 402721-97-5

(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE

Cat. No.: B8270807
CAS No.: 402721-97-5
M. Wt: 342.5 g/mol
InChI Key: ZZNCVESWXNAUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE is a heterocyclic organic compound with the molecular formula C22H18N2S. This compound is known for its unique structure, which includes a thiazole ring, a phenyl group, and a methyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3,5-diphenylthiazolium salts with aniline derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally synthesized in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHYL-3,5-DIPHENYL-3H-THIAZOL-2-YLIDENE)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with phenyl and methyl groups makes it a valuable compound for various research applications .

Properties

CAS No.

402721-97-5

Molecular Formula

C22H18N2S

Molecular Weight

342.5 g/mol

IUPAC Name

4-methyl-N,3,5-triphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H18N2S/c1-17-21(18-11-5-2-6-12-18)25-22(23-19-13-7-3-8-14-19)24(17)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

ZZNCVESWXNAUQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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